molecular formula C6H16O3Si<br>C6H15O3Si B036694 Triethoxysilane CAS No. 72905-90-9

Triethoxysilane

Cat. No.: B036694
CAS No.: 72905-90-9
M. Wt: 163.27 g/mol
InChI Key: PKDCQJMRWCHQOH-UHFFFAOYSA-N
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Description

AS-3201, also known as Ranirestat, is a potent and orally active aldose reductase inhibitor. Aldose reductase is an enzyme that catalyzes the reduction of glucose to sorbitol, a key step in the polyol pathway. AS-3201 has shown significant potential in ameliorating peripheral nerve dysfunction in diabetic sensorimotor polyneuropathy .

Mechanism of Action

Target of Action

Triethoxysilane (TES) is an organosilicon compound that primarily targets carbon-carbon multiple bonds and carbonyl groups . It is used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .

Mode of Action

This compound interacts with its targets through hydrosilylation reactions . As a reducing agent, it can be used in the reduction of amides and carbonyl compounds . For example, it can be used in the reduction of carbonyl compounds in the presence of cobalt (II) chloride as a catalyst . It can also participate in Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation .

Biochemical Pathways

The selective synthesis of this compound and tetraethoxysilane through the direct reaction between ethanol and silicon is catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor . When CuCl/Si mixture is pretreated in a N2 stream, metallic Cu0 phase appears at 260–500 oC and Cu3Si phase appears at 280–500 oC .

Pharmacokinetics

This compound is a colorless liquid with a density of 0.89 g/mL at 25 °C . It has a boiling point of 134-135 °C . Its solubility in water is limited, but it is soluble in organic solvents . These properties can impact its bioavailability and distribution in the body.

Result of Action

The result of this compound’s action is the formation of triethoxysilyl groups , which are often valued for attachment to silica surfaces . It can also lead to the reduction of amides and carbonyl compounds . In addition, it can participate in the formation of chiral dialkyl carbinols in an enantioselective Ni-catalyzed reaction .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of catalysts . For example, when a CuCl/Si mixture is pretreated in a N2 stream, metallic Cu0 phase appears at 260–500 oC and Cu3Si phase appears at 280–500 oC . This indicates that the reaction environment can significantly influence the action, efficacy, and stability of this compound.

Safety and Hazards

Triethoxysilane is flammable and harmful if swallowed. It causes skin irritation and serious eye damage. It is fatal if inhaled and may cause respiratory irritation . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS-3201 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve high yield and purity .

Industrial Production Methods

Industrial production of AS-3201 is carried out in large-scale reactors under stringent quality control measures. The process involves the optimization of reaction conditions to ensure consistent product quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

AS-3201 primarily undergoes reduction reactions due to its role as an aldose reductase inhibitor. It interacts with various carbonyl compounds, reducing them to their corresponding alcohols in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) .

Common Reagents and Conditions

The reduction reactions involving AS-3201 typically require NADPH as a cofactor. The reactions are carried out under physiological conditions, often in the presence of specific buffers to maintain the pH and ionic strength .

Major Products Formed

The major products formed from the reactions involving AS-3201 are alcohols derived from the reduction of carbonyl compounds. These products play a crucial role in the polyol pathway, impacting glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Several other aldose reductase inhibitors are similar to AS-3201, including:

  • Tolrestat
  • Imirestat
  • Epalrestat
  • Zopolrestat

Uniqueness of AS-3201

AS-3201 stands out due to its high potency and oral bioavailability. It has shown superior efficacy in reducing sorbitol levels and improving motor nerve conduction velocity compared to other aldose reductase inhibitors .

Properties

InChI

InChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3
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InChI Key

PKDCQJMRWCHQOH-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](OCC)OCC
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Molecular Formula

C6H15O3Si
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DSSTOX Substance ID

DTXSID6052667
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Molecular Weight

163.27 g/mol
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Physical Description

Triethoxysilane is a liquid. Used as a reducing agent., Liquid, Colorless to yellow liquid with a sweetish odor; [AIHA], COLOURLESS LIQUID.
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Boiling Point

270 to 275 °F at 760 mmHg (EPA, 1998), 133.5 °C
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Flash Point

26 °C, 80 °F (26 °C) (Closed cup), 26 °C c.c.
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Density

0.8745 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8745 at 20 °C, 0.87 g/cm³
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Vapor Density

Relative vapor density (Air = 1): 5.7, Relative vapor density (air = 1): 5.7
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Vapor Pressure

20.25 [mmHg]
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CAS No.

998-30-1
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Melting Point

-170 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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